Ochratoxin A-d5

Catalog No.
S1799559
CAS No.
666236-28-8
M.F
C20H18ClNO6
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin A-d5

CAS Number

666236-28-8

Product Name

Ochratoxin A-d5

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-CZHKJLSSSA-N

Synonyms

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Internal Standard in Ochratoxin A Detection

One primary application of Ochratoxin A-d5 is as an internal standard in analytical methods for detecting Ochratoxin A in food and environmental samples. Due to its close chemical similarity to Ochratoxin A, Ochratoxin A-d5 behaves similarly during the extraction and analysis process. Scientists can add a known amount of Ochratoxin A-d5 to a sample alongside the unknown Ochratoxin A. By measuring the intensity of the signal from both Ochratoxin A and Ochratoxin A-d5 in the final analysis, researchers can account for variations in extraction efficiency and instrument response. This allows for more accurate quantification of the amount of Ochratoxin A present in the original sample [].

Ochratoxin A-d5 is a stable isotope-labeled analog of the mycotoxin ochratoxin A, specifically designed for research and analytical applications. Its chemical structure is similar to that of ochratoxin A, with the addition of five deuterium atoms, which enhance its stability and facilitate detection in various assays. Ochratoxin A is produced by certain fungi and is known for its nephrotoxic and carcinogenic properties. The labeling with deuterium allows for more accurate quantification and tracking in biological and environmental studies.

OTA-d5 itself does not possess a biological mechanism of action. However, natural OTA has been shown to have nephrotoxic (kidney damaging) and carcinogenic properties []. It is believed to exert its effects through multiple mechanisms, including inhibiting protein synthesis and oxidative DNA damage [].

Typical of mycotoxins. These include hydrolysis, oxidation, and conjugation reactions. The presence of deuterium alters the kinetics of these reactions slightly compared to the non-labeled counterpart, allowing researchers to study metabolic pathways and degradation processes more effectively. For instance, studies have shown that ochratoxin A can undergo enzymatic degradation, leading to less toxic metabolites, which can be tracked using the deuterated form as a tracer .

Ochratoxin A-d5 exhibits similar biological activities to its parent compound, ochratoxin A. It retains nephrotoxic effects, impacting kidney function and potentially leading to renal damage. Additionally, it has been shown to possess immunosuppressive properties and can induce oxidative stress in cells. The deuterium labeling does not significantly alter these toxicological profiles but allows for enhanced detection in biological matrices .

Ochratoxin A-d5 is primarily used in analytical chemistry as a calibration standard for mass spectrometry and other analytical techniques aimed at detecting ochratoxin A in food products and biological samples. Its stable isotope nature allows for precise quantification in complex matrices such as blood or urine, facilitating studies on exposure levels in humans and animals .

Research has shown that ochratoxin A-d5 can be used to study interactions with various biological molecules. For example, it has been employed in studies examining its binding affinity to proteins and its metabolic conversion by liver enzymes. These interaction studies are crucial for understanding the mechanisms of toxicity and metabolic pathways associated with ochratoxins .

Several compounds share structural similarities with ochratoxin A-d5, including:

  • Ochratoxin A: The parent compound, known for its nephrotoxicity.
  • Ochratoxin B: An analog that lacks the phenolic hydroxyl group.
  • Citrinin: Another mycotoxin with nephrotoxic effects but differing in structure.
  • Penicillium mycotoxins: Such as patulin, which also exhibit toxic properties.
CompoundStructural FeaturesUnique Properties
Ochratoxin AContains a phenylalanine moietyStrong nephrotoxic effects
Ochratoxin BLacks phenolic hydroxyl groupLess toxic than ochratoxin A
CitrininDifferent lactone structureKnown for hepatotoxicity
Penicillium mycotoxinsVaries widely among speciesDiverse toxicological profiles

Ochratoxin A-d5 stands out due to its stable isotope labeling, which provides advantages in analytical applications without significantly altering the biological activity compared to its non-labeled counterpart . This unique feature makes it an invaluable tool in toxicological research and food safety assessments.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.1136487 g/mol

Monoisotopic Mass

408.1136487 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

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